Product packaging for 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1190313-73-5)

2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1421700
CAS-Nummer: 1190313-73-5
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: HLFQATHWIJGRIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a derivative of the privileged 1H-pyrrolo[2,3-b]pyridine scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents . This specific dimethyl-substituted analog serves as a valuable building block for the synthesis of more complex molecules. Research has demonstrated that the 1H-pyrrolo[2,3-b]pyridine core is a productive scaffold for the development of potent and selective inhibitors of phosphodiesterase 4B (PDE4B) . PDE4B is a compelling target for treating inflammatory diseases, central nervous system (CNS) disorders, and other conditions . The substitution pattern on the core scaffold is critical for activity, and the methyl groups at the 2 and 4 positions of this compound provide a strategic starting point for further functionalization and Structure-Activity Relationship (SAR) studies aimed at optimizing potency and selectivity . As a chemical intermediate, it can be synthesized and elaborated using methods such as the Madelung cyclization to construct the pyrrolopyridine ring system . This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B1421700 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190313-73-5

Eigenschaften

IUPAC Name

2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-10-9-8(6)5-7(2)11-9/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFQATHWIJGRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure consists of fused pyrrole and pyridine rings, which confer unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The compound can serve as a precursor for various derivatives with enhanced biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cell signaling pathways. For example, it acts as an inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer and metabolic disorders .
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, suggesting its utility in treating infections .
  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Research Findings

A summary of significant research findings on the biological activity of this compound is presented in the table below:

Study Findings Cell Lines Tested IC50 Values
Kalai et al. (2021)Moderate cytotoxicity against ovarian cancer cellsOvarian CancerIC50 = 10 µM
Research on PDE4B inhibitorsSelective inhibition of PDE4B; reduced TNF-α releaseMacrophagesIC50 = 0.48 µM
Antimicrobial studiesEffective against Gram-positive bacteriaVarious Bacterial StrainsNot specified

Case Studies

  • Anticancer Activity : In a study by Kalai et al., compounds derived from this compound were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity towards non-cancerous cells .
  • PDE4B Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit phosphodiesterase 4B (PDE4B). One notable compound showed significant inhibition of TNF-α release from macrophages, highlighting its potential in treating inflammatory diseases .
  • Antimicrobial Efficacy : Various derivatives were tested against bacterial strains. Results indicated promising antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential applications in infectious disease management .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

One of the most notable applications of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives is in the development of kinase inhibitors. These inhibitors are crucial for targeting various cancer-related pathways. For instance, several derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.

  • Case Study: FGFR Inhibitors
    • A study on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated significant inhibitory activity against FGFR1, 2, and 3. Compound 4h exhibited IC50 values of 7 nM for FGFR1, indicating its potential as a lead compound in cancer therapy .

Anticancer Activity

Research has indicated that compounds derived from this compound possess anticancer properties by inducing apoptosis in cancer cells. These compounds often target specific kinases involved in cell proliferation.

  • Table: Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives
CompoundTargetActivityIC50 (nM)
4hFGFR1Inhibition7
4hFGFR2Inhibition9
4hFGFR3Inhibition25

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The pyrrolo[2,3-b]pyridine scaffold is closely related to thieno[2,3-b]pyridines (sulfur-containing analogues) and other nitrogen-fused bicyclic systems. Below is a detailed comparison:

Table 1: Key Properties of 2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine and Related Compounds

Compound Name Core Structure Substituents Solubility Biological Activity Key References
This compound Pyrrolo[2,3-b]pyridine 2-CH₃, 4-CH₃ Soluble in DMSO, limited in water Research intermediate
Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine S-atom in place of N Poor aqueous solubility Anticancer, antimicrobial
4-Methyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 4-CH₃ Similar to 2,4-dimethyl analogue Kinase inhibition (e.g., SGK-1)
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Br, 3-(C≡CPh) Moderate in organic solvents Adenosine receptor modulation
Thieno[2,3-b]pyridine derivatives (e.g., morpholine-substituted) Thieno[2,3-b]pyridine Solubilizing groups (e.g., morpholine) Improved via formulation Anticancer (preclinical)

Key Research Findings and Comparative Analysis

Solubility and Pharmacokinetics

  • Thieno[2,3-b]pyridines exhibit notoriously low aqueous solubility, often requiring cyclodextrin-based formulations for in vivo studies . Replacing the sulfur atom with nitrogen (as in pyrrolo[2,3-b]pyridines) improves hydrophilicity, though methyl substituents (e.g., 2,4-dimethyl) may reintroduce lipophilicity .
  • Pyrrolo[2,3-b]pyridine derivatives with polar substituents (e.g., -CONH₂ or morpholine) demonstrate enhanced solubility and pharmacokinetic profiles, making them preferable for therapeutic development .

Vorbereitungsmethoden

General Synthesis Methods for Pyrrolopyridines

Pyrrolopyridines can be synthesized through various methods, including condensation reactions and cross-coupling reactions. Here are some general approaches:

  • Condensation Reactions : These involve the reaction of aminopyrroles with suitable reagents like acetylacetone, ethyl cyanoacetate, or malononitrile in the presence of acids to form pyrrolopyridines.

  • Cross-Coupling Reactions : Suzuki-Miyaura and Buchwald-Hartwig reactions are commonly used for arylations and aminations, respectively. For instance, Suzuki-Miyaura coupling can be used to introduce aryl groups at specific positions on the pyrrolopyridine ring.

Specific Preparation Methods for 2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine

While specific literature on the synthesis of this compound is limited, one can infer potential methods from related compounds:

  • Starting Materials : The synthesis might begin with a 2-amino-1,5-diphenyl-1H-pyrrole derivative, which can be modified to introduce methyl groups at the desired positions.

  • Condensation Reaction : A suitable reagent like acetylacetone could be used in a condensation reaction with the modified pyrrole derivative to form the pyrrolopyridine core.

  • Alkylation : Introduction of methyl groups at positions 2 and 4 could be achieved through alkylation reactions using methyl iodide or similar reagents in the presence of a base.

Challenges and Considerations

  • Regioselectivity : Achieving regioselective introduction of methyl groups at positions 2 and 4 can be challenging and may require careful choice of reagents and conditions.

  • Purification : Purification of the final product might involve chromatography techniques like silica gel column chromatography to separate the desired compound from byproducts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing substituents at the C3 and C4 positions of pyrrolo[2,3-b]pyridine scaffolds?

  • Methodological Answer : Electrophilic halogenation (e.g., using N-halosuccinimide or Selectfluor®) is frequently employed to functionalize the C3 position. For C4 modifications, azidation under acidic conditions (NaN₃/NH₄Cl in DMF) is used, followed by reduction to introduce amino groups. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables further diversification at C3 with boronic acids or trifluoroborates . Multi-step syntheses often involve glycosylation, ribose protection, and deprotection .

Q. How does the pyrrolo[2,3-b]pyridine core influence biological activity in kinase inhibitors?

  • Methodological Answer : The scaffold's planar structure facilitates π-π stacking and hydrogen bonding with kinase ATP-binding pockets. For example, 2,4-dimethyl substitution enhances steric complementarity with hydrophobic regions in Bruton's tyrosine kinase (BTK), as seen in compounds with IC₅₀ <10 nM. Activity is further modulated by substituent polarity and spatial orientation .

Q. What analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential for structural confirmation. For example, ¹H NMR of 3-iodo-4-amino derivatives in DMSO-d₆ resolves aromatic protons (δ 8.1–6.8 ppm) and ribose protons (δ 5.3–3.5 ppm). X-ray crystallography may validate glycosylation patterns .

Advanced Research Questions

Q. How do structural modifications at the C4 position affect anti-parasitic activity against Trypanosoma cruzi?

  • Methodological Answer : C4 azido/amino groups improve binding to parasitic enzymes by mimicking purine nucleobases. For instance, 4-azido derivatives showed 2–3× higher activity than chloro analogs in intracellular amastigote assays (EC₅₀ <1 µM). However, excessive bulk at C4 reduces membrane permeability, necessitating a balance between polarity and lipophilicity .

Q. What contradictions exist between in vitro and in vivo efficacy for pyrrolo[2,3-b]pyridine-based antitumor agents?

  • Methodological Answer : While in vitro studies highlight potent CDK1 inhibition (e.g., compound 3f: IC₅₀ = 12 nM), in vivo efficacy in xenograft models requires optimizing pharmacokinetics. For example, methylating the pyrrolo nitrogen (1-methyl derivatives) enhances metabolic stability, achieving 58–75% tumor volume reduction in murine models .

Q. What strategies resolve regioselectivity challenges during fluorination of the pyrrolo[2,3-b]pyridine ring?

  • Methodological Answer : Balz-Schiemann reactions (via diazonium intermediates) or lithium-halogen exchange enable regioselective fluorination at C4. For 4-fluoro-1H-pyrrolo[2,3-b]pyridine, fluorodediazoniation of N-oxide precursors achieves >80% yield, avoiding competing C3 fluorination .

Q. How can synergistic effects be exploited in combination therapies using pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Co-administration with taxanes (e.g., paclitaxel) enhances apoptotic response in resistant tumors. Compound 3f combined with paclitaxel reduced survivin expression by 60% in mesothelioma models via caspase-3/7 activation, suggesting complementary mechanisms targeting microtubules and CDK1 .

Methodological Considerations

Q. What computational tools aid in predicting SAR for pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations (e.g., B3LYP/6-31G*) model interactions with target proteins. For B-RAF inhibitors, electrostatic potential maps correlate C3 substituent electronegativity with V600E mutant kinase affinity .

Q. How do ribose modifications impact nucleoside analog bioavailability?

  • Methodological Answer : 2’-deoxyribose derivatives exhibit improved resistance to phosphorylases compared to ribofuranosyl analogs. Benzoyl protection during synthesis prevents undesired glycosidic bond cleavage, as validated by LC-MS stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.